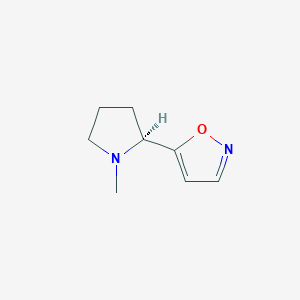

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8-4-5-9-11-8/h4-5,7H,2-3,6H2,1H3/t7-/m0/s1 |

InChI Key |

LZTKHCVFBYXFKB-ZETCQYMHSA-N |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC=NO2 |

Canonical SMILES |

CN1CCCC1C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S 5 1 Methylpyrrolidin 2 Yl Isoxazole and Its Analogs

General Synthetic Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a cornerstone of the synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole and its analogs. Two prevalent strategies for forming this five-membered heterocycle are 1,3-dipolar cycloaddition reactions and base-promoted condensation approaches.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the synthesis of isoxazoles. This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The versatility of this method allows for the introduction of a wide variety of substituents on the isoxazole ring by choosing appropriately substituted starting materials. The nitrile oxides are often generated in situ from the corresponding aldoximes or hydroximoyl chlorides to overcome their inherent instability.

A notable example is the synthesis of isoxazole-containing peptidomimetics, where a [3+2]-cycloaddition between an alkyne and a nitrile oxide generated from a chloroxime is a key step. This reaction proceeds to form an isoxazoline (B3343090) intermediate, which is then converted to the isoxazole. rsc.org

| Reactant 1 | Reactant 2 | Key Features | Reference |

| Nitrile Oxide | Alkyne | Forms the isoxazole ring directly. | edu.krd |

| Nitrile Oxide | Alkene | Forms an isoxazoline intermediate, which can be oxidized to an isoxazole. | nih.gov |

Base-Promoted Condensation Approaches

Base-promoted condensation reactions provide an alternative and effective route to the isoxazole ring system. These methods often involve the reaction of a compound containing a reactive methylene (B1212753) group with a source of the N-O fragment, typically hydroxylamine. The reaction proceeds through a series of condensation and cyclization steps, driven by the basic conditions.

For instance, a practical, metal-free protocol for the synthesis of aminoisoxazoles utilizes a base-promoted cyclization. This approach has been successfully applied to the multigram synthesis of various isoxazole-containing building blocks. rsc.org The choice of base and reaction conditions is critical to ensure high yields and prevent the formation of side products.

Enantioselective Synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

The stereochemistry at the C2 position of the pyrrolidine (B122466) ring is a defining feature of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole. Therefore, enantioselective synthesis is paramount to obtaining the desired biologically active enantiomer.

A patented, high-yield process for preparing enantiomerically-pure 3-methyl-5-(1-(C1-C3-alkyl)-2(S)-pyrrolidinyl)isoxazole has been developed. google.com This process starts from (S)-pyroglutamic acid, a readily available chiral building block. The synthesis involves the conversion of a suitably-protected pyrrolidine or 2-oxopyrrolidine into a compound with a keto-oxime group. This β-keto oxime intermediate is then cyclized and dehydrated to form the isoxazole ring. google.com

Chiral Auxiliaries and Catalytic Methods for Stereocontrol

While the synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole itself often relies on the chiral pool approach starting from L-proline or its derivatives, the broader field of isoxazole synthesis employs chiral auxiliaries and catalytic methods to achieve stereocontrol. Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

In the context of related structures, the synthesis of chiral Δ2-isoxazoline derivatives, which are structural analogues, has been achieved through cycloaddition reactions involving nitrile oxides and a chiral dipolarophile, (S)-N-Boc-2-vinylpyrrolidine. nih.gov This demonstrates the use of a chiral starting material derived from the chiral pool to control the stereochemistry of the final product.

Isolation and Purification of Enantiomers

In cases where a racemic or diastereomeric mixture is synthesized, the isolation and purification of the desired enantiomer are crucial. Chromatographic techniques are often employed for this purpose. Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers.

For the synthesis of chiral pyrrolidine inhibitors, a resolution of enantiomers was achieved through the formation of camphanic ester derivatives. The diastereomeric esters were separated, and subsequent hydrolysis of the ester linkage provided the desired chiral precursor in excellent yield. nih.gov

Synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole Derivatives and Analogs

The synthesis of derivatives and analogs of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is of interest for structure-activity relationship studies and the development of new therapeutic agents. These modifications can be made to either the pyrrolidine ring or the isoxazole moiety.

The synthesis of chiral Δ2-isoxazoline derivatives serves as an example of analog preparation. These compounds, which are structural analogues of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, were synthesized via cycloaddition reactions between nitrile oxides and (S)-N-Boc-2-vinylpyrrolidine. nih.gov This approach allows for the introduction of various substituents on the isoxazole ring by using different nitrile oxides.

Furthermore, the synthesis of 3-pyrrolidinylisoxazoles has been accomplished starting from (R)- and (S)-aspartic acid, showcasing the use of different chiral starting materials to produce enantiomeric products. nih.gov

| Compound Name | Starting Material | Key Synthetic Step(s) | Reference |

| (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole | (S)-Pyroglutamic acid | Formation of a β-keto oxime intermediate followed by cyclization and dehydration. | google.com |

| (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole | (S)-N-Boc-proline derivative | [3+2]-cycloaddition, elimination, deprotection, and reductive amination. | rsc.org |

| Chiral Δ2-isoxazoline derivatives | (S)-N-Boc-2-vinylpyrrolidine | 1,3-Dipolar cycloaddition with nitrile oxides. | nih.gov |

| 3-Pyrrolidinylisoxazoles | (R)- or (S)-Aspartic acid | Multi-step synthesis involving the formation of the pyrrolidine and isoxazole rings. | nih.gov |

Modification of the Isoxazole Ring

The isoxazole ring serves as a versatile platform for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the parent compound.

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.govacademie-sciences.fr Several methods have been developed for the synthesis of fluoroalkyl-substituted isoxazoles.

One common approach involves the [3+2] cycloaddition of nitrile oxides with fluorinated building blocks. nih.govrsc.org For instance, 5-(trifluoromethyl)isoxazoles can be prepared through a one-pot, metal-free cycloaddition of CF3-substituted alkenes and halogenoximes. nih.gov This method has been successfully applied to amino acid-derived chloroximes, yielding 5-(trifluoromethyl)isoxazoles bearing a protected amino function in good to excellent yields. nih.gov The regioselectivity of this reaction, leading to the desired 3,5-disubstituted isoxazole, is often governed by steric and electronic factors. nih.gov

Late-stage deoxofluorination represents another viable strategy for introducing fluorine. 5-Fluoromethyl- and 5-difluoromethylisoxazoles can be synthesized from the corresponding 5-hydroxymethyl or 5-formyl derivatives, respectively. nih.govresearchgate.net The synthesis of 5-hydroxymethyl isoxazoles can be achieved via the cycloaddition of halogenoximes with propargyl alcohol, followed by oxidation to the aldehyde. nih.gov Subsequent treatment with a deoxofluorinating agent yields the desired fluorinated products. nih.gov

An alternative route to 5-fluoromethylisoxazoles involves nucleophilic substitution on 5-bromomethyl derivatives. nih.govresearchgate.net Additionally, direct fluorination of the isoxazole ring at the C-4 position can be accomplished using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fracademie-sciences.fr This method has been shown to be effective for 3,5-disubstituted isoxazoles and has been successfully scaled up to the gram scale. academie-sciences.fracademie-sciences.fr

Table 1: Synthetic Strategies for Fluoroalkylated Isoxazoles

| Strategy | Description | Key Reagents | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of CF3-substituted alkenes with halogenoximes. | CF3-alkenes, Halogenoximes | nih.gov |

| Deoxofluorination | Conversion of 5-hydroxymethyl or 5-formyl isoxazoles. | Deoxofluorinating agents | nih.govresearchgate.net |

| Nucleophilic Substitution | Reaction with 5-bromomethyl isoxazole derivatives. | Fluoride source | nih.govresearchgate.net |

| Direct C-4 Fluorination | Electrophilic fluorination of the isoxazole ring. | N-fluorobenzenesulfonimide (NFSI) | academie-sciences.fracademie-sciences.fr |

The nature and position of substituents on the isoxazole ring significantly influence its chemical reactivity and stability. chemrxiv.orgnih.gov For instance, in the context of photochemical isomerization of isoxazoles to carbonyl-2H-azirines, the choice of substituents at the 3 and 5 positions is critical. chemrxiv.org Electron-withdrawing groups, such as a trifluoromethyl group, have been shown to favor the formation of the desired azirine product while minimizing the formation of oxazole (B20620) byproducts. chemrxiv.org

The electronic properties of substituents also affect the reactivity of the isoxazole core towards electrophilic substitution. The presence of electron-donating groups on an aryl substituent at the C-3 position can influence the conditions required for reactions such as iodination. nih.gov Conversely, electron-withdrawing groups may necessitate more forceful reaction conditions. nih.gov The steric bulk of substituents at both the C-3 and C-5 positions can also play a role in the accessibility of the ring to reagents, although in some electrophilic cyclization reactions, steric effects appear to be minimal. nih.gov

Derivatization of the Pyrrolidine Moiety

The pyrrolidine ring offers numerous opportunities for derivatization, particularly at the nitrogen atom, to introduce diverse functionalities and explore structure-activity relationships. mdpi.comnih.gov

The secondary amine of the pyrrolidine ring in analogs of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is readily amenable to N-alkylation and N-acylation. These reactions are fundamental in modifying the lipophilicity, basicity, and hydrogen bonding capacity of the molecule. A wide range of N-substituents, including Boc, Cbz, Ac, Bz, and Ts, can be introduced, facilitating further synthetic manipulations. nih.gov The synthesis of the parent compound itself, (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, involves the N-methylation of the corresponding (S)-5-(pyrrolidin-2-yl)isoxazole precursor. rsc.org

The incorporation of additional heterocyclic rings onto the pyrrolidine moiety is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activities. frontiersin.org This can be achieved by linking various bioactive heterocyclic structures to the pyrrolidine scaffold. For example, pyrrolidine hybrids have been synthesized incorporating pharmacophoric moieties such as N-benzoylthiourea, thiohydantoin, thiazole, imidazole, and indole. frontiersin.org These molecular hybridization approaches aim to develop novel compounds with improved therapeutic profiles. frontiersin.org

Multi-Gram Scale Synthesis Considerations

The transition from laboratory-scale synthesis to multi-gram or even larger scale production requires robust and scalable chemical processes. A practical, multi-gram, metal-free synthesis of isoxazole-containing building blocks from commercially available amino acids has been developed. rsc.orgresearchgate.net The key step in this synthesis is a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.orgresearchgate.net This methodology has been successfully employed for the synthesis of (S)-5-Methyl-3-(1-methylpyrrolidin-2-yl)isoxazole. rsc.org The ability to perform reactions on a larger scale, such as the 150g scale synthesis of a 5-(trifluoromethyl)isoxazole (B40923) derivative, highlights the practicality of these cycloaddition methods for producing significant quantities of material. nih.gov Direct fluorination methods have also been successfully transposed to the gram-scale. academie-sciences.fracademie-sciences.fr

Table 2: Summary of Multi-Gram Scale Synthetic Approaches

| Synthetic Approach | Key Features | Scale | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Metal-free, regioselective | Up to 150 g | nih.govrsc.org |

| Direct C-4 Fluorination | Electrophilic fluorination | Gram-scale | academie-sciences.fracademie-sciences.fr |

Synthetic Challenges and Methodological Advancements

The synthesis of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole and its analogs involves the precise construction of a disubstituted heterocyclic ring attached to a chiral scaffold. The methodologies employed must address key challenges related to regioselectivity, stereochemical integrity, and reaction efficiency. Over time, significant advancements have been made to overcome these hurdles, moving towards more sustainable and effective synthetic protocols.

The primary route for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, typically involving a nitrile oxide and an alkyne. researchgate.netnih.gov This reaction's versatility is well-documented, but it also presents inherent challenges that have been the focus of extensive research.

Synthetic Challenges

Regioselectivity in Cycloaddition Reactions A principal challenge in the synthesis of 5-substituted isoxazoles via 1,3-dipolar cycloaddition is controlling the regioselectivity. The reaction between an unsymmetrical alkyne and a nitrile oxide can theoretically yield two distinct regioisomers: the 3,5-disubstituted and the 2,5-disubstituted isoxazole. The formation of fully substituted isoxazoles presents an even greater synthetic difficulty. researchgate.net The desired outcome is dictated by the electronic and steric properties of the reacting components, and achieving high selectivity for a single isomer often requires careful optimization of reaction conditions and substrate design. researchgate.net

Preservation of Stereochemical Integrity The "(S)" designation in the target compound indicates a specific stereochemistry at the C2 position of the pyrrolidine ring, which is typically derived from natural L-proline. A significant challenge is to perform the multi-step synthesis without causing racemization of this chiral center. The use of harsh reagents, strong bases, or high temperatures in any synthetic step can compromise the enantiomeric purity of the final product, diminishing its specific biological activity.

Generation and Stability of Reactive Intermediates Nitrile oxides, the key intermediates for isoxazole synthesis, are often unstable and are typically generated in situ to avoid decomposition and dimerization, which forms furoxans. mdpi.com The classical method of generating nitrile oxides involves the dehydrohalogenation of hydroxamoyl halides with a base. This process can be inefficient and may not be compatible with sensitive functional groups present in complex starting materials. Finding mild and efficient methods for generating these reactive dipoles at the precise moment of reaction is a persistent challenge.

Methodological Advancements

To address the aforementioned challenges, chemists have developed a range of innovative and refined synthetic methods. These advancements focus on improving reaction control, efficiency, and environmental sustainability.

Advanced Catalysis and Reaction Conditions Modern synthetic strategies have increasingly moved away from stoichiometric reagents toward catalytic systems. While many protocols aim for metal-free conditions to avoid product contamination, novel catalysts have shown significant promise. rsc.orgnih.gov For instance, copper-catalyzed cycloadditions have been explored to enhance regioselectivity and allow for milder reaction conditions. nih.gov Furthermore, the development of cobalt(III)-catalyzed systems represents an efficient method for creating 2,5-disubstituted oxazoles, which are structurally related to isoxazoles, through [3+2] cycloaddition pathways under mild conditions. rsc.org

Green Chemistry Approaches There is a significant trend toward developing more environmentally benign synthetic protocols. Methodological advancements in this area include:

Solvent-Free Reactions: The use of mechanochemistry, specifically ball-milling, allows for 1,3-dipolar cycloadditions to be performed without a solvent, leading to high yields, simplified work-up, and a reduced environmental footprint. nih.gov

Aqueous and Alternative Media: Conducting cycloadditions in green solvents like water or ionic liquids has been shown to improve reaction rates and yields in certain cases. nih.govfrontiersin.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. nih.gov

Improved In Situ Generation of Nitrile Oxides Recent advancements have provided milder and more efficient ways to generate nitrile oxides in situ. Instead of harsh bases, methods employing mild oxidants like Chloramine-T or N-chlorosuccinimide (NCS) with aldoxime precursors have been developed. mdpi.comnih.gov This allows for the generation of the nitrile oxide under neutral or slightly basic conditions, which is more compatible with sensitive substrates and helps preserve stereochemical integrity.

The following tables provide an overview of the challenges and advancements in the synthesis of isoxazole derivatives.

Table 1: Key Synthetic Challenges

| Challenge | Description | Typical Reaction Step Affected |

|---|---|---|

| Regioselectivity | Formation of undesired regioisomers (e.g., 3,5- vs. 2,5-disubstituted isoxazoles) during the cycloaddition step, leading to difficult purification and lower yields of the target compound. researchgate.net | 1,3-Dipolar Cycloaddition |

| Stereocontrol | Potential for racemization of the chiral center on the pyrrolidine ring under harsh reaction conditions (e.g., strong base, high heat), leading to loss of enantiopurity. | Multiple steps, including derivatization and cyclization |

| Intermediate Instability | Nitrile oxides are prone to dimerization to form furoxans or decomposition, requiring controlled in situ generation to maximize reaction with the alkyne. mdpi.com | Nitrile Oxide Generation |

Table 2: Methodological Advancements and Solutions

| Advancement | Method/Reagent | Advantage | Reference |

|---|---|---|---|

| Green Synthesis | Mechanochemistry (Ball-Milling) | Solvent-free conditions, scalability, high yields, and simplified work-up. | nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, often with improved yields and cleaner reaction profiles. | nih.gov | |

| Use of Ionic Liquids or Water | Environmentally friendly alternative to volatile organic solvents; can enhance reaction rates. | nih.govfrontiersin.org | |

| Catalysis | Metal-Free Base Promotion (e.g., DBU) | Avoids potential heavy metal contamination of the final product. | nih.gov |

| Cu/Al₂O₃ Nanocomposite | Recyclable catalyst for solvent-free cycloaddition, promoting green chemistry principles. | nih.gov | |

| Intermediate Generation | In situ generation from oximes using NCS or Chloramine-T | Milder reaction conditions compared to traditional dehydrohalogenation, preserving sensitive functional groups and stereocenters. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of S 5 1 Methylpyrrolidin 2 Yl Isoxazole Derivatives

Impact of Isoxazole (B147169) Substitution on Receptor Affinity

The isoxazole ring in (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole serves as a bioisosteric replacement for the pyridine (B92270) ring of nicotine (B1678760), acting as the key hydrogen bond acceptor. nih.govnih.gov Modifications to this ring, particularly at the 3-position, have a significant impact on receptor binding affinity and selectivity.

Studies have shown that small alkyl groups, such as a methyl group at the 3-position, are well-tolerated and can lead to potent ligands. nih.gov For instance, the compound (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole, also known as ABT-418, is a potent inhibitor of [3H]-cytisine binding to nAChRs in the rat brain, with a Ki value of 3 nM. nih.gov This indicates a high affinity for the receptor.

The nature of the substituent on the isoxazole ring can greatly influence the compound's activity. Introducing different groups can affect the electronic properties and steric profile of the ligand, thereby altering its interaction with the receptor binding site. researchgate.netmdpi.com Research on various 3,5-disubstituted isoxazoles has demonstrated that even minor changes to the substituent can lead to significant differences in agonist potencies and efficacies, suggesting that these ligands interact differently with various nAChR subtypes. nih.gov For example, while many 3-substituted 5-(2-pyrrolidinyl)isoxazoles exhibit nanomolar binding affinities comparable to nicotine, their functional activities can vary substantially. nih.gov

Role of the Pyrrolidine (B122466) Moiety in Ligand-Receptor Interactions

The pyrrolidine moiety is another critical component of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole and its derivatives, playing a fundamental role in how these ligands bind to nicotinic acetylcholine (B1216132) receptors. nih.govunimi.it

The N-methyl group on the pyrrolidine ring is a key feature for high-affinity binding. This cationic head is believed to interact with a conserved tryptophan residue in the binding site of nAChRs. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that modifications at this position can significantly affect receptor interactions, particularly at the α4β2 subtype. nih.gov For instance, replacing the N-methyl group with a larger alkyl group like ethyl or propyl generally leads to a significant reduction in potency at α4β2 receptors. nih.gov This suggests that the binding pocket around the pyrrolidine nitrogen is sterically constrained. However, these changes are often better tolerated by the α7 nAChR subtype, indicating differences in the architecture of the binding sites between these two major brain nAChRs. nih.gov

Linker Region Modifications and Their Influence on Binding

While (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole itself has a direct linkage between the isoxazole and pyrrolidine rings, related research on other nicotinic ligands highlights the importance of the linker region in defining receptor affinity and selectivity. The design of ligands for nAChRs often involves optimizing the distance and geometric relationship between the hydrogen bond acceptor (like the isoxazole ring) and the cationic center (the protonated pyrrolidine nitrogen). nih.govnih.gov

In analogous series of compounds, such as those based on a benzodioxane scaffold linked to a pyrrolidine ring, modifications in the linker region have been shown to be critical. unimi.itresearchgate.net The flexibility and length of the linker can influence how the ligand adopts an optimal conformation for binding within the receptor pocket. For example, the introduction of an oxymethylene bridge in some nicotine analogs preserves the essential chirality while altering the spacing and orientation of the two ring systems. nih.gov Computational studies on various pyrrolidine-based nAChR ligands have underscored that the flexibility of the aromatic portion and its linker dictates interactions within the binding site, which in turn governs subtype selectivity. researchgate.net These insights suggest that even subtle modifications to the covalent bond connecting the isoxazole and pyrrolidine rings in the title compound's derivatives could have a profound impact on their binding characteristics.

Comparative SAR with Nicotine and Other Cholinergic Ligands

The SAR of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole derivatives is often understood by comparing it to nicotine and other well-characterized cholinergic ligands like epibatidine (B1211577) and cytisine. nih.govnih.govnih.gov The isoxazole ring in these compounds acts as a bioisostere of the pyridine ring in nicotine. nih.gov While this substitution maintains the crucial hydrogen-bonding acceptor feature, it alters the electronic distribution and steric profile, leading to a different pharmacological profile.

For example, ABT-418 is a potent agonist at the α4β2 nAChR subtype but has reduced potency at the ganglionic nAChR subtypes compared to nicotine. nih.gov This indicates a greater subtype selectivity. Functionally, ABT-418 was found to be about tenfold less potent than nicotine in stimulating dopamine (B1211576) release from rat striatal slices, yet equipotent in enhancing rubidium ion flux in mouse thalamic synaptosomes. nih.gov These differences highlight that even with a similar core structure, the isoxazole ring imparts distinct properties that differentiate its interaction with various nAChR subtypes from that of nicotine. nih.gov

Studies on other nicotine analogs with modifications on the pyrrolidine ring have also provided a valuable comparative framework. A "methyl scan" of nicotine's pyrrolidine ring showed that methylation at different positions had varied effects on α4β2 and α7 receptor affinity, revealing key differences in the binding pockets of these subtypes. nih.gov For example, 2'-methylation enhanced binding at α7 receptors, while 4'-methylation was more detrimental to α7 than α4β2 receptors. nih.gov Such comparative data is invaluable for understanding the subtle structural requirements for subtype-selective ligand design.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50) |

| (S)-Nicotine | α4β2 nAChR | ~1-4 | 40 nM (DA release) |

| (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole (ABT-418) | α4β2 nAChR | 3 | 380 nM (DA release) |

| 1'-Ethylnornicotine | α4β2 nAChR | - | Reduced potency vs. Nicotine |

| 1'-Ethylnornicotine | α7 nAChR | - | Tolerated, less impact than on α4β2 |

Data compiled from multiple sources for comparative purposes. nih.govnih.gov

Rational Ligand Design Based on SAR Insights

The accumulated SAR data for (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole and related compounds has enabled the rational design of new ligands with improved selectivity and desired functional activity. nih.govnih.gov By understanding the specific roles of the isoxazole ring, the pyrrolidine moiety, and their stereochemical relationship, medicinal chemists can make targeted modifications to optimize ligand-receptor interactions.

Key insights that guide rational design include:

The necessity of the (S)-stereochemistry at the C-2 position of the pyrrolidine ring for high affinity. unimi.it

The limited steric tolerance around the N-methyl group of the pyrrolidine for α4β2 receptor binding. nih.gov

The potential to achieve subtype selectivity by modifying substituents on the isoxazole ring. nih.gov

The importance of the distance and relative orientation between the hydrogen bond acceptor and the cationic nitrogen, which can be fine-tuned through linker modifications. nih.gov

Computational modeling and docking studies, often based on crystal structures of acetylcholine binding proteins or homology models of nAChR subtypes, complement experimental SAR data. nih.gov These models help visualize how different derivatives fit into the binding site and can predict which modifications might enhance affinity or selectivity for a particular subtype, thereby guiding synthetic efforts toward more promising candidates. researchgate.net

Mechanistic Investigations of S 5 1 Methylpyrrolidin 2 Yl Isoxazole at Biological Targets

Agonist Activity at Neuronal Nicotinic Acetylcholine (B1216132) Receptors

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole functions as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), the family of ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine. wikipedia.org As a bioisostere of nicotine (B1678760), where the pyridine (B92270) ring of nicotine is replaced by a 3-methyl-5-isoxazole ring, it effectively mimics the action of acetylcholine to activate these receptors. nih.gov However, its pharmacological profile shows significant selectivity for specific nAChR subtypes, distinguishing its activity from that of nicotine. wikipedia.orgnih.gov

Functional studies in Xenopus oocytes expressing various rat neuronal nAChR subtypes demonstrated that ABT-418 is a broad-spectrum activator. nih.gov Its potency varies across different receptor combinations, with the highest potency observed at α4β2 and α2β2 subtypes, and the lowest at the α3β4 subtype. nih.gov For instance, the EC50 value for activating the α4β2 receptor is approximately 6 µM. nih.gov In patch-clamp studies on PC12 cells, ABT-418 elicited cholinergic channel currents, an effect that was preventable by the nAChR channel blocker, mecamylamine, confirming its role as a channel activator. nih.gov

| Receptor Subtype | EC50 (µM) |

|---|---|

| α4β2 | ~6 |

| α2β2 | ~11 |

| α3β4 | ~188 |

A defining characteristic of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is its potent and selective agonist activity at the α4β2 subtype of the neuronal nAChR. wikipedia.org This receptor subtype is the most abundant high-affinity nicotine binding site in the mammalian brain and is implicated in various cognitive processes. nih.gov The compound demonstrates a high affinity for the α4β2 receptor, which is considered central to its pharmacological effects. wikipedia.orgnih.gov Studies have shown that both nicotine and ABT-418 have the highest potency at α2β2 and α4β2 nAChRs. In M10 cells transfected with the α4β2 nAChR, the rank order of potency among tested agonists was determined to be epibatidine (B1211577) >> (-)-nicotine > ABT-418. nih.gov

While potent at the α4β2 subtype, (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole shows a differentiated profile of interaction with other nAChR subunit isoforms. Compared to nicotine, it has a reduced potency to interact with the nAChR subunit isoforms typically found in sympathetic ganglia, which are predominantly of the α3β4 subtype. wikipedia.org This selectivity for central over peripheral nAChRs may account for its distinct pharmacological profile. wikipedia.org Furthermore, the compound does not compete for α-bungarotoxin binding sites, which are characteristic of the α7 nAChR subtype and receptors at the neuromuscular junction. wikipedia.org This indicates a low affinity for the α7 and muscle-type nAChRs.

Receptor Binding Profile Analysis

The selectivity of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole has been extensively characterized through comprehensive receptor binding profile analyses. These studies are crucial for identifying the primary biological targets of a compound and predicting its potential for off-target effects.

Radioligand binding assays have been instrumental in defining the target profile of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole. In competitive binding studies using rat brain preparations, the compound proved to be a potent inhibitor of [3H]-cytisine binding, which labels high-affinity nAChRs. nih.gov These assays yielded a high-affinity binding constant (Ki) of approximately 3 nM. nih.gov

To establish its selectivity, the compound was screened against a broad panel of other potential biological targets. In a comprehensive screen covering 37 different receptor, neurotransmitter-uptake, enzyme, and transduction system binding assays, (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole was found to be inactive, with Ki values greater than 10,000 nM. nih.gov This broad panel included assays for muscarinic acetylcholine receptors and 5-hydroxytryptamine3 (5-HT3) receptors, confirming the compound's high specificity for the nicotinic receptor class. nih.gov

Consistent with its highly selective profile, (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole demonstrates a notable lack of affinity for dopamine (B1211576) and various serotonin (B10506) receptor subtypes. The comprehensive in vitro screening confirmed no significant activity at dopamine or serotonin receptors. nih.govnih.gov Specifically, the binding affinity for the Dopamine D2 receptor and the serotonin receptors 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 is negligible, with Ki values falling outside the range of pharmacological relevance. nih.gov This lack of interaction with key monoaminergic G-protein-coupled receptors further underscores the compound's selectivity as a cholinergic channel activator. nih.gov

| Receptor/Target | Binding Affinity (Ki) |

|---|---|

| nAChR ([3H]-cytisine site) | 3 nM |

| Dopamine D2 Receptor | > 10,000 nM |

| Serotonin 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 Receptors | > 10,000 nM |

| Muscarinic Receptors | > 10,000 nM |

| 5-HT3 Receptors | > 10,000 nM |

Molecular Mechanisms of Receptor Activation

The molecular mechanism by which (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole activates nAChRs involves direct binding to the orthosteric site located at the interface between an α and a non-α (typically β) subunit in the extracellular domain of the receptor. As a structural analog of nicotine, it is understood to engage with key amino acid residues within this binding pocket that are critical for agonist activity. A fundamental interaction for nicotinic agonists is a cation-π interaction between the protonated nitrogen of the ligand's pyrrolidine (B122466) ring and the electron-rich aromatic side chain of a conserved tryptophan residue (TrpB) on the β subunit side of the binding pocket.

The isoxazole (B147169) ring of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, which replaces the pyridine ring of nicotine, is also crucial for its activity. The nitrogen and oxygen atoms in this ring can act as hydrogen bond acceptors, likely forming hydrogen bonds with residues on the α subunit side of the binding pocket, such as with a backbone NH group or the hydroxyl group of a threonine or tyrosine residue. This "lock-and-key" fit stabilizes a conformational change in the receptor's extracellular domain, which is then transduced through the transmembrane domains, leading to the opening of the central ion channel.

Interestingly, in addition to its primary role as an agonist, (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole exhibits more complex pharmacological properties. At higher concentrations, it can produce a concentration-dependent, noncompetitive, and voltage-dependent inhibition of nAChR function, suggesting it may also interact with a secondary, lower-affinity site within the ion channel pore, similar to other nicotinic agonists. nih.gov

Ligand-Receptor Interaction Dynamics

The interaction of ligands with their biological receptors is a dynamic process, governed by a complex interplay of intermolecular forces and conformational changes in both the ligand and the receptor. For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, a nicotine analog, the primary biological targets are neuronal nicotinic acetylcholine receptors (nAChRs). Understanding the dynamics of its interaction with these receptors is crucial for elucidating its mechanism of action. Due to a lack of extensive specific research on (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, insights are drawn from studies on closely related analogs and computational modeling principles.

The binding of agonists to nAChRs is known to occur at the interface between two subunits. For heteromeric nAChRs, the most abundant in the brain being the α4β2 subtype, the agonist binding sites are located at the α4(+) and β2(-) subunit interface. The interaction is initiated by the recognition of key pharmacophoric elements of the ligand. In the case of nicotine and its analogs, the protonated nitrogen of the pyrrolidine ring and the nitrogen of the pyridine (or a bioisosteric replacement like isoxazole) are critical.

Computational docking studies on various isoxazole-containing compounds suggest that the binding is driven by a combination of hydrogen bonding, and van der Waals interactions. For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, the nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, while the methyl group on the pyrrolidine ring and the isoxazole ring itself can engage in hydrophobic interactions within the binding pocket.

The dynamics of this interaction are not static. Molecular dynamics simulations on similar ligand-receptor complexes have revealed that the binding pocket of the nAChR is flexible and can undergo conformational changes to accommodate the ligand. These simulations show that water molecules within the binding site play a crucial role in mediating the initial ligand binding and are subsequently displaced as the ligand settles into a more stable binding pose. The stability of the ligand-receptor complex is then maintained by a network of interactions with key amino acid residues in the binding pocket.

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has provided valuable insights into how small structural modifications can significantly alter receptor interactions. Methylation at different positions on the pyrrolidine ring leads to unique changes in binding affinity and efficacy at α4β2 and α7 nAChRs. For instance, methylation at the 2'-position of nicotine was found to enhance binding and agonist potency at α7 receptors. nih.gov This suggests that the precise fit of the methylpyrrolidinyl group of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole within the receptor's binding pocket is a key determinant of its pharmacological activity.

To provide a comparative context for the binding affinity of isoxazole-containing nicotine analogs, the following table presents data for a closely related compound, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418).

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) | nAChR (rat brain) | 3 |

| (-)-Nicotine | nAChR (rat brain) | Not specified in source |

This table is based on available data for a closely related analog and is intended for comparative purposes.

The following table outlines the key types of interactions that are likely involved in the binding of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole to nAChRs, based on general principles of ligand-receptor interactions and studies of analogous compounds.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Receptor Binding Pocket |

| Hydrogen Bonding | Isoxazole nitrogen | Amino acid side chains (e.g., Tyrosine, Threonine) |

| Cation-π | Protonated pyrrolidine nitrogen | Aromatic amino acid side chains (e.g., Tryptophan, Tyrosine) |

| Hydrophobic | Methyl group on pyrrolidine, Isoxazole ring | Nonpolar amino acid side chains (e.g., Leucine, Valine) |

| van der Waals | Entire ligand | Complementary surfaces of the binding pocket |

This table represents a theoretical model of interactions based on the structure of the compound and known nAChR binding site characteristics.

An article on the preclinical biological activities and pharmacological characterization of "(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole" cannot be generated as requested.

Extensive searches for scientific literature and pharmacological data on the specific chemical compound "(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole" did not yield any information regarding its preclinical biological activities. There are no available research findings on its cognition-enhancing activities, anxiolytic-like effects, or neurophysiological effects in animal models.

The searches consistently retrieved information for a different, albeit structurally related, compound known as "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole" (also referred to as ABT-418). This molecule has been studied for its effects on cognition and anxiety. However, due to the presence of an additional methyl group on the isoxazole ring, it is a distinct chemical entity from the requested compound. The pharmacological data for "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole" cannot be attributed to "(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole."

Consequently, without any specific preclinical data for "(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole," it is not possible to provide the detailed, informative, and scientifically accurate content required for the outlined sections and subsections.

Preclinical Biological Activities and Pharmacological Characterization

Neurophysiological Effects

Influence on Cerebral Blood Flow

In preclinical evaluations, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) demonstrated a significant and potent effect on cerebral blood flow. nih.gov Intravenous administration of ABT 418 in rats was found to enhance increases in cortical cerebral blood flow elicited by stimulation of the basal forebrain. nih.gov Notably, this effect was observed at a very low minimum effective dose (MED) of 0.002 µmol/kg. nih.gov However, the compound did not have an impact on resting cerebral blood flow, suggesting a modulatory role in neuronal activity-dependent blood flow changes rather than a general vasodilator effect. nih.gov

Electroencephalography (EEG) Studies

Electroencephalography (EEG) studies in rats were conducted to assess the impact of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) on cortical electrical activity. nih.gov At a dose of 1.9 µmol/kg administered intraperitoneally, ABT 418 did not produce any significant changes in the free-running cortical EEG. nih.gov This is in contrast to (-)-nicotine, which at the same dose, induced cortical activation characterized by decreased power in the 1-13 Hz frequency range and increased power in the 25-50 Hz range. nih.gov The lack of effect of ABT 418 on the resting EEG at a behaviorally active dose suggests a more selective mechanism of action compared to nicotine (B1678760). nih.gov

In Vitro Biological Profiling

The in vitro biological profile of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) has been extensively characterized to determine its selectivity and mechanism of action at various receptors and enzymes.

(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) has been identified as a potent agonist at the α4β2 subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov In vitro studies have shown that it is a potent inhibitor of [3H]-cytisine binding to nAChRs in the rat brain, with a Ki value of 3 nM. nih.gov Despite its high affinity for nAChRs, ABT 418 was found to be inactive (Ki > 10,000 nM) in binding assays for 37 other receptors, neurotransmitter uptake sites, and enzyme systems. nih.gov This includes a lack of affinity for α-bungarotoxin binding sites, muscarinic receptors, and 5-hydroxytryptamine3 receptors. nih.govnih.gov

Functional assays have further elucidated the activity of ABT 418. In patch-clamp studies using PC12 cells, ABT 418 acted as an agonist, activating cholinergic channel currents with an EC50 value of 209 µM. nih.gov This potency was approximately four-fold less than that of (-)-nicotine (EC50 = 52 µM). nih.gov The channel current responses elicited by ABT 418 were blocked by the nAChR channel blocker, mecamylamine. nih.govnih.gov

Furthermore, ABT 418 was shown to increase the release of [3H]-dopamine from rat striatal slices, an effect that was also blocked by the nAChR antagonist dihydro-β-erythroidine. nih.gov In this assay, ABT 418 (EC50 = 380 nM) was about ten-fold less potent than (-)-nicotine (EC50 = 40 nM). nih.gov In contrast, ABT 418 was found to be equipotent with (-)-nicotine in enhancing 86Rb+ flux from mouse thalamic synaptosomes. nih.gov

Table 1: In Vitro Receptor Binding and Functional Assay Data for (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418)

| Assay | Preparation | Parameter | Value |

| [3H]-Cytisine Binding | Rat Brain | Ki | 3 nM |

| Cholinergic Channel Current Activation | PC12 Cells | EC50 | 209 µM |

| [3H]-Dopamine Release | Rat Striatal Slices | EC50 | 380 nM |

As part of its in vitro profiling, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) was evaluated for its potential to inhibit various enzymes. The compound was found to be inactive in a broad panel of enzyme binding assays, with Ki values greater than 10,000 nM. nih.gov This indicates a high degree of selectivity for its primary target, the neuronal nicotinic acetylcholine receptors, and a low likelihood of off-target effects mediated by enzyme inhibition.

Assessment of Biological Efficacy in Preclinical Models

The biological efficacy of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418) has been demonstrated in several preclinical models of cognition and anxiety. nih.gov

In a test of avoidance learning retention in normal mice, ABT 418 was found to be approximately ten-fold more potent than (-)-nicotine, with a minimum effective dose (MED) of 0.062 µmol/kg administered intraperitoneally. nih.gov The cognitive-enhancing effect of ABT 418 was prevented by the nAChR channel blocker mecamylamine, confirming its mechanism of action. nih.gov The (R)-enantiomer of ABT 418, A-81754, was inactive in this model. nih.gov

In the elevated plus-maze model of anxiety in mice, ABT 418 demonstrated anxiolytic-like effects by increasing exploration of the open arms. nih.gov The MED for this effect was 0.19 µmol/kg i.p., making it more potent than (-)-nicotine (MED = 0.62 µmol/kg i.p.). nih.gov The (R)-enantiomer, A-81754, did not exhibit anxiolytic-like properties in this test. nih.gov Importantly, unlike the classical anxiolytic diazepam, ABT 418 did not impair motor coordination on a rotorod at doses where beneficial effects were observed. nih.gov

Table 2: Preclinical Efficacy of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418)

| Preclinical Model | Species | Effect | Minimum Effective Dose (MED) |

| Avoidance Learning Retention | Mouse | Improved retention | 0.062 µmol/kg i.p. |

| Elevated Plus-Maze | Mouse | Increased open-arm exploration | 0.19 µmol/kg i.p. |

| Basal Forebrain-Elicited Cortical Cerebral Blood Flow | Rat | Enhancement | 0.002 µmol/kg i.v. |

Computational and Theoretical Chemistry Studies of S 5 1 Methylpyrrolidin 2 Yl Isoxazole

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding the binding mode of a ligand and for virtual screening of compound libraries. For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, docking studies are essential to elucidate its potential interactions with biological targets.

Given its structural similarity to (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), a potent agonist for the α4β2 subtype of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), it is hypothesized that (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole also targets this receptor. nih.govnih.gov Molecular docking simulations would be employed to place the compound into the known binding site of the α4β2 nAChR.

General findings from docking studies on various isoxazole-containing molecules show their ability to bind to a range of protein targets, including kinases, bacterial enzymes, and heat shock proteins, through a combination of hydrogen bonds and hydrophobic interactions. mdpi.commdpi.comresearchgate.net For instance, in simulations with casein kinase 1 (CK1δ), an isoxazole (B147169) ring was predicted to form a hydrogen bond with a structural water molecule while packing between hydrophobic isoleucine residues. mdpi.com

Table 1: Potential Receptor Interactions for (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole based on Molecular Docking Principles

| Interaction Type | Ligand Moiety | Potential Receptor Residues (in nAChR) |

| Cation-π Interaction | N-methylpyrrolidinium cation | Tryptophan (Trp) |

| Hydrogen Bond (Acceptor) | Isoxazole Nitrogen/Oxygen | Leucine (Leu), Threonine (Thr) |

| Hydrophobic Interactions | Pyrrolidine (B122466) and Isoxazole rings | Isoleucine (Ile), Valine (Val) |

Conformational Analysis and Stereochemical Impact on Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, understanding its preferred conformations is critical, as only specific conformations may be able to bind effectively to a receptor.

The presence of a chiral center at the 2-position of the pyrrolidine ring is of paramount importance. The (S)-stereochemistry dictates a specific three-dimensional orientation of the isoxazole ring relative to the pyrrolidine ring. This fixed stereochemistry significantly reduces the conformational space the molecule can explore compared to a racemic mixture. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the lowest energy conformations of the molecule.

The stereochemical impact is highlighted by studies on the analog ABT-418, where the (S)-enantiomer is the active form, while the (R)-enantiomer is inactive. nih.gov This demonstrates that the precise spatial positioning of the pharmacophoric elements—the protonated nitrogen and the hydrogen-bonding isoxazole ring—is crucial for proper alignment within the receptor's binding site. Conformational analysis would reveal that the (S)-configuration places these groups at the correct distances and angles to engage with complementary residues in the target protein, whereas the (R)-configuration does not. This stereoselectivity is a common feature in drug-receptor interactions and underscores the importance of stereochemistry in molecular design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th Although a specific QSAR study for (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is not publicly available, the methodology can be described for a series of its analogs.

To build a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities (e.g., binding affinity or functional potency at nAChRs) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Physicochemical descriptors: Such as lipophilicity (logP), polar surface area (PSA), and molecular weight.

Electronic descriptors: Describing the electronic properties, like partial charges and dipole moment.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are then used to build an equation that correlates the descriptors with the biological activity. nih.govnih.gov The resulting model can be used to predict the activity of new, unsynthesized analogs and to identify which structural features are most important for activity. For example, a QSAR model might reveal that increasing the lipophilicity of a particular substituent or altering the electronic properties of the isoxazole ring could lead to enhanced potency.

Prediction of Biological Activity and Target Identification

Computational tools can be used to predict the likely biological activities and molecular targets of a compound based on its chemical structure. This is often done by comparing the structure to databases of known active compounds.

For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, its clear structural resemblance to nicotinic agonists like nicotine (B1678760) and ABT-418 makes the neuronal nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype, its most probable primary target. nih.govnih.gov In silico target prediction software, which uses algorithms based on chemical similarity and machine learning, would likely identify nAChRs as a high-probability target.

Beyond confirming the primary target, these predictive tools can also suggest potential off-target interactions, which is valuable for anticipating potential side effects. nih.gov For example, a query of a pharmacophore database might reveal that the molecule has features in common with ligands for other receptors or enzymes. Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing an early assessment of the compound's drug-likeness. jneonatalsurg.com

Table 2: In Silico Prediction Profile for (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole

| Prediction Type | Predicted Outcome | Basis for Prediction |

| Primary Biological Target | Neuronal Nicotinic Acetylcholine Receptor (α4β2) Agonist | Structural similarity to known nAChR agonists (ABT-418) |

| Potential Biological Activity | Cognition enhancement, anxiolytic effects | Based on the in vivo profile of ABT-418 nih.gov |

| ADME Properties | Prediction of properties like oral bioavailability, CNS penetration, metabolism | Based on general computational ADMET models jneonatalsurg.com |

De Novo Design of Novel Analogs and Ligands

De novo design refers to the computational creation of novel molecular structures that are predicted to bind to a specific biological target. This can be done by either building a molecule atom-by-atom within the binding site or by modifying an existing molecular scaffold.

(S)-5-(1-Methylpyrrolidin-2-yl)isoxazole serves as an excellent starting fragment or scaffold for the de novo design of new nAChR ligands. Using the docked position of this core structure within the nAChR binding site, computational algorithms can explore ways to "grow" new functional groups from the scaffold to create additional favorable interactions with the receptor. nih.gov For example, software could suggest adding substituents to the isoxazole ring that would extend into an unoccupied sub-pocket of the receptor, potentially forming new hydrogen bonds or hydrophobic interactions and thereby increasing binding affinity and selectivity. mdpi.com

The goal of such design efforts could be to create analogs with improved properties, such as:

Higher affinity for the α4β2 nAChR.

Greater selectivity for the α4β2 subtype over other nAChR subtypes (e.g., those found in autonomic ganglia) to reduce side effects.

Improved pharmacokinetic properties.

These computationally designed analogs can then be prioritized for chemical synthesis and experimental testing, streamlining the drug discovery process. nih.gov

Analytical and Stereochemical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for confirming the molecular structure of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map the chemical environment of each hydrogen and carbon atom in the molecule. While specific spectral data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar isoxazole (B147169) and N-methylpyrrolidine structures. rsc.orgmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring, the pyrrolidine (B122466) ring, and the N-methyl group. The protons on the isoxazole ring typically appear in the aromatic region of the spectrum. The stereocenter proton (at the C2 position of the pyrrolidine ring) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts would confirm the presence of the isoxazole and pyrrolidine rings and the methyl group. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two heterocyclic rings. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Click on the headers to sort the data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Isoxazole C3-H | ~8.3 | ~150 | d |

| Isoxazole C4-H | ~6.4 | ~101 | d |

| Pyrrolidine C2-H | ~4.5-4.8 | ~65-70 | m |

| Pyrrolidine CH₂ | ~1.8-2.4 | ~25-35 | m |

| N-CH₃ | ~2.3 | ~40 | s |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole (Molecular Formula: C₈H₁₂N₂O), the expected exact mass is 152.0950. bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern would likely involve the cleavage of the bond between the isoxazole and pyrrolidine rings, as well as fragmentation of the pyrrolidine ring itself, providing further structural confirmation.

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the stereochemical integrity of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods for assessing enantiomeric purity. nih.govunife.it

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), are particularly effective for separating a wide range of chiral compounds, including those with isoxazole moieties. nih.govnih.gov

A typical method would involve dissolving the sample in a suitable organic solvent and injecting it into the chromatography system. The separation is monitored using a UV detector. The enantiomeric excess (e.e.) is calculated by comparing the peak areas of the two enantiomers. For research-grade material, an enantiomeric excess of >98% is often required. nih.gov

Interactive Data Table: Representative Chiral HPLC/SFC Parameters

Explore the typical conditions used for enantiomeric separation of similar compounds.

| Parameter | Typical Condition | Purpose |

| Column | Chiralpak® AD-H, Lux® Amylose-1 | Provides the chiral environment for separation. nih.govnih.gov |

| Mobile Phase | n-Hexane/Ethanol or CO₂/Ethanol | Elutes the compounds through the column. |

| Detector | UV (e.g., 254 nm) | Detects the enantiomers as they exit the column. mdpi.com |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Quantification | Peak Area Integration | Used to calculate the ratio of the two enantiomers. |

Crystallographic Studies of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole and its Complexes (if available)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic study of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This information would confirm the connectivity established by NMR and reveal the exact conformation of the pyrrolidine ring and the spatial relationship between the two rings. For chiral compounds, the analysis can unambiguously determine the (S) or (R) configuration at the stereocenter without the need for a reference standard. nih.gov

As of this writing, a search of publicly available crystallographic databases indicates that the crystal structure of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole or its complexes has not been reported. If such data were available, it would be invaluable for understanding its structure-activity relationships and for computational modeling studies.

Purity and Identity Verification for Research Use

For research applications, each batch of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole must be rigorously tested to confirm its identity, purity, and stereochemical integrity. This is typically documented in a Certificate of Analysis (CoA).

The identity of the compound is confirmed by a combination of the spectroscopic techniques described above (¹H NMR, ¹³C NMR, MS). The data must be consistent with the known structure of the molecule.

Purity is typically assessed by HPLC using a standard achiral column (e.g., C18). drexel.edu This analysis can detect and quantify any non-enantiomeric impurities. A purity level of ≥95% or higher is generally required for most research purposes.

In addition to chiral chromatography, specific optical rotation is another key parameter for verifying the identity of a specific enantiomer. This measurement involves passing plane-polarized light through a solution of the compound and measuring the direction and angle of rotation. The (S)-enantiomer will rotate light in the opposite direction to the (R)-enantiomer.

Future Directions and Research Gaps in the Study of S 5 1 Methylpyrrolidin 2 Yl Isoxazole

Exploration of Undiscovered Biological Targets

Initial characterization of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole revealed its high affinity and agonist activity at certain neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov It potently inhibits [3H]-cytisine binding in the rat brain, yet it is largely inactive at numerous other receptor systems, including muscarinic and serotonin (B10506) receptors. nih.gov This selectivity is promising, but the full spectrum of its biological targets is likely not completely understood.

Future research should focus on comprehensive screening against a wider array of nAChR subtypes, including those with different alpha and beta subunit compositions, to create a detailed selectivity map. Given the structural similarities to other bioactive molecules, exploring potential interactions with less-obvious targets is warranted. The pyrrolidine (B122466) scaffold is a versatile feature in molecules designed for a broad range of biological activities, including those targeting enzymes and other receptor families. researchgate.net Therefore, unbiased, large-scale screening assays could uncover novel, therapeutically relevant targets for this compound, potentially expanding its application beyond cholinergic modulation.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of chiral pyrrolidine and isoxazole (B147169) derivatives is a well-explored area of medicinal chemistry. nih.govnih.gov However, developing more efficient and sustainable synthetic routes for (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole remains a key objective. Current methodologies can often be improved in terms of step economy, yield, and environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for key cyclization and substitution steps. |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced need for chiral auxiliaries or resolution. | Development of novel catalysts for the stereocontrolled formation of the pyrrolidine ring. |

| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Designing and optimizing a continuous flow process for multi-step synthesis. |

| Green Solvents/Reagents | Reduced environmental impact and toxicity. | Investigating the use of aqueous media or bio-derived solvents for key transformations. mdpi.com |

Advanced SAR and Rational Design for Improved Selectivity and Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the design of improved therapeutic agents. nih.govnih.gov For (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole, a systematic exploration of its structure could lead to analogs with enhanced potency, greater selectivity for specific nAChR subtypes, or entirely new pharmacological profiles.

Key areas for future SAR investigation include:

Pyrrolidine Ring Substitution: The introduction of substituents on the pyrrolidine ring could influence binding affinity and selectivity by probing different sub-pockets of the target receptor. nih.gov The stereochemistry of these substituents will be critical, as different stereoisomers can exhibit vastly different biological profiles. researchgate.net

Isoxazole Ring Modification: Altering the substitution pattern on the isoxazole ring or replacing it with other bioisosteric five-membered heterocycles could modulate electronic properties and hydrogen bonding capabilities, thereby fine-tuning receptor interactions. researchgate.net

N-Methyl Group Variation: Exploring analogs with different N-alkyl groups on the pyrrolidine ring could impact the compound's basicity and steric profile, which are crucial for receptor binding and pharmacokinetic properties.

Rational drug design, leveraging computational modeling, can accelerate these efforts by predicting the impact of structural modifications on binding affinity and selectivity before undertaking synthetic work. mdpi.com

Mechanistic Elucidation at Sub-Receptor Levels

While (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole is known to be a nAChR agonist, the precise molecular interactions governing its binding and activation mechanism are not fully understood. nih.gov Understanding how it interacts with specific amino acid residues within the nAChR binding pocket is crucial for designing more selective ligands.

Future research should employ high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the structure of the compound bound to various nAChR subtypes. Furthermore, sophisticated biophysical and electrophysiological studies can provide detailed information on its functional effects, such as channel gating kinetics, desensitization rates, and allosteric modulation. Investigating downstream signaling pathways activated by this compound will also provide a more complete picture of its cellular mechanism of action.

Investigation of Broader Applications of the Isoxazole-Pyrrolidine Scaffold in Chemical Biology

The isoxazole-pyrrolidine scaffold is a privileged structural motif found in a wide range of biologically active compounds. researchgate.netnih.gov Isoxazole derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties, while the pyrrolidine ring is a common feature in natural products and synthetic drugs. nih.govresearchgate.net This suggests that the core structure of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole could serve as a valuable starting point for developing chemical probes or new therapeutic agents for different diseases.

Future research should involve synthesizing libraries of isoxazole-pyrrolidine derivatives and screening them against diverse biological targets, such as kinases, proteases, and G-protein coupled receptors. nih.gov This could lead to the discovery of novel inhibitors or modulators with applications in oncology, infectious diseases, or immunology. The inherent three-dimensionality of the saturated pyrrolidine scaffold is particularly advantageous for exploring complex pharmacophore spaces and achieving high target specificity. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. jddhs.commdpi.com Integrating these approaches can significantly accelerate the research and development process for analogs of (S)-5-(1-Methylpyrrolidin-2-yl)isoxazole.

Computational techniques such as molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to prioritize which analogs to synthesize. nih.govco-ac.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, providing predictive tools for designing more potent and selective compounds. mdpi.com These in-silico predictions can then be validated through targeted synthesis and experimental testing, creating an efficient iterative cycle of design, synthesis, and evaluation that minimizes resource expenditure and accelerates the discovery of lead candidates. jddhs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.